
3-Methyl-1-phenyl-1H-pyrazol-5-ol
Overview
Description
3-Methyl-1-phenyl-1H-pyrazol-5-ol is an organic compound characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methyl-1-phenyl-1H-pyrazol-5-ol involves the condensation of 1,3-diketones with arylhydrazines. For instance, the reaction of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes in the presence of a catalyst such as sodium acetate at room temperature can yield the desired compound . Another method involves the reaction of 2-phenyl-2H-pyrazol-3-one with methyl bromide, followed by a reduction reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective catalysts. For example, the use of 1,3-disulfonic acid imidazolium tetrachloroaluminate as a catalyst has been reported to provide high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert it into different pyrazoline derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
Major products formed from these reactions include pyrazolone derivatives, pyrazoline derivatives, and substituted pyrazoles, which have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
Table 1: Synthesis Conditions for 3-Methyl-1-phenyl-1H-pyrazol-5-ol
Catalyst | Reaction Time | Yield (%) | Temperature (°C) | Solvent |
---|---|---|---|---|
Ce(SO₄)₂·4H₂O | 5-12 min | 81-98 | 125 | Solvent-free |
Alum | Varied | High | Room temp | Not specified |
Biological Activities
Research indicates that derivatives of this compound exhibit various biological activities. They have been studied for their anticancer properties, particularly against breast cancer cell lines (MCF-7). In vitro assays demonstrated that some derivatives could enhance cell viability and potentially overcome drug resistance compared to traditional chemotherapeutics like doxorubicin .
Case Study: Anticancer Evaluation
In a study evaluating the anticancer effects of 4-[Indol-3-yl]-arylmethyl derivatives of this compound, researchers utilized an MTT assay to assess cell viability. The results indicated that these compounds could target specific molecular pathways involved in cancer progression while exhibiting fewer side effects than conventional treatments .
Industrial Applications
Beyond biological applications, this compound and its derivatives are being explored in various industrial contexts. They have potential uses as:
- Fungicides : Compounds based on pyrazolone structures have shown effectiveness against fungal pathogens.
- Pesticides : The environmental safety profile of these compounds makes them suitable candidates for agricultural applications.
- Dyes and Pigments : Their chemical properties allow them to be utilized in the formulation of dyes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazol-5-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazoline-5-one: This compound is similar in structure but differs in its oxidation state.
1-Phenyl-3-methyl-5-pyrazolone: Another closely related compound with different substitution patterns.
Uniqueness
3-Methyl-1-phenyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields .
Biological Activity
3-Methyl-1-phenyl-1H-pyrazol-5-ol (also known as 3-methyl-1-phenylpyrazole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, particularly in anticancer and antioxidant activities.
Synthesis and Characterization
The synthesis of this compound has been achieved through various methods, including one-pot reactions involving the condensation of 3-methyl-1-phenylpyrazolone with aldehydes. A notable method utilizes sodium acetate as a catalyst, resulting in high yields and purity of the product, confirmed through spectroscopic techniques such as IR and NMR .
Anticancer Activity
One of the most compelling aspects of this compound is its anticancer activity. Research has demonstrated that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
- HeLa (cervical cancer)
For instance, compound 3b showed an IC50 value of 18.24 μM against MDA-MB-231 cells, indicating significant cytotoxicity . The structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring influence the biological activity; compounds with halogen or methoxy groups at specific positions tend to exhibit enhanced activity .
Antioxidant Activity
In addition to its anticancer properties, this compound has demonstrated antioxidant capabilities. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) indicated that several derivatives possess radical scavenging activity comparable to or greater than ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.
In Vitro Studies
Research conducted on synthesized derivatives of this compound revealed varying degrees of cytotoxicity across different cancer cell lines. A study highlighted that certain derivatives exhibited more than 50% inhibition in cell proliferation at concentrations below 20 μM .
Table 1 summarizes the antiproliferative activities of selected derivatives:
Compound | Cell Line | IC50 (μM) | Activity Level |
---|---|---|---|
3b | MDA-MB-231 | 18.24 | High |
3c | MCF-7 | 25.00 | Moderate |
3f | HeLa | >50 | Low |
3g | PC-3 | >50 | Low |
Mechanistic Insights
Molecular docking studies have been employed to understand the interaction between these compounds and target proteins associated with cancer progression, such as the main protease (M pro) of SARS-CoV-2. These studies indicate that certain pyrazole derivatives may inhibit viral replication pathways, offering insights into their potential use in antiviral therapies .
Q & A
Basic Research Questions
Q. What are the most common synthetic routes for 3-methyl-1-phenyl-1H-pyrazol-5-ol, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is synthesized via condensation reactions involving phenylhydrazine and β-diketones or their analogs. For example, a Knoevenagel-Michael cascade reaction between aryl aldehydes and two equivalents of 3-methyl-1-phenyl-2-pyrazolin-5-one under catalyst-free conditions yields bis-pyrazolylmethane derivatives (e.g., 4,4′-(arylmethylene)bis(this compound)s) with excellent yields (99% in some cases) . Solvent-free or aqueous-phase syntheses (e.g., using β-D-CD-SO3H catalyst in water) are also effective, reducing purification needs . Reaction temperature and stoichiometry are critical: room-temperature stirring minimizes side reactions, while excess aldehyde ensures complete conversion .
Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : X-ray crystallography confirms the pyrazole ring geometry and substituent orientations. For example, dihedral angles between the pyrazole core and aromatic rings (e.g., methoxyphenyl, hydroxyphenyl) are measured to assess steric effects . NMR spectroscopy (¹H and ¹³C) is indispensable for verifying regiochemistry: characteristic signals include δ 2.08–2.32 ppm (CH₃ groups) and δ 4.96–5.04 ppm (methylene protons in bis-pyrazolylmethanes) . High-resolution mass spectrometry (HRMS) and IR further validate molecular weight and functional groups .
Advanced Research Questions
Q. How can mechanistic insights into catalyst-free Knoevenagel-Michael reactions improve the synthesis of bis-pyrazolylmethane derivatives?
- Methodological Answer : The reaction proceeds via a tandem mechanism: (1) Knoevenagel condensation forms an α,β-unsaturated ketone intermediate, followed by (2) Michael addition of a second pyrazolone molecule. The absence of catalysts simplifies purification and aligns with green chemistry principles . Computational studies (DFT) can elucidate transition states and substituent effects on reaction rates. For instance, electron-withdrawing groups on aldehydes (e.g., 4-F, 2-Cl) accelerate the condensation step due to enhanced electrophilicity .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrazole derivatives?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., CH₃ or CH signals) often arise from polymorphism or dynamic effects. For example, variable-temperature NMR can identify conformational equilibria in bis-pyrazolylmethanes . Single-crystal X-ray diffraction is definitive for resolving ambiguities in regiochemistry or hydrogen-bonding patterns . Cross-validation using 2D NMR techniques (COSY, HSQC) ensures accurate assignment of overlapping signals .
Q. How do solvent-free and mechanochemical methods enhance the sustainability of pyrazole synthesis?
- Methodological Answer : Solvent-free protocols reduce waste and energy consumption. For instance, grinding this compound with aryl aldehydes and a catalytic acid (e.g., N-bromo sulfonamide) in a ball mill achieves >90% yield of bis-pyrazolylmethanes . Mechanochemical methods also suppress side reactions by limiting molecular mobility, improving selectivity . Life-cycle assessment (LCA) metrics, such as E-factor and atom economy, should be used to quantify environmental benefits compared to traditional solvent-based routes .
Properties
IUPAC Name |
5-methyl-2-phenyl-1H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-7,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQYIMCESJLPQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061334, DTXSID6091550 | |
Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Demethylantipyrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6091550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Demethylated antipyrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19735-89-8, 942-32-5, 89-25-8 | |
Record name | 3-Methyl-1-phenylpyrazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19735-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Demethylantipyrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019735898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Demethylantipyrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6091550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1-phenyl-1H-pyrazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.173 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Demethylated antipyrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 °C | |
Record name | Demethylated antipyrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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